molecular formula C21H34N5O10P B12731831 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(2-methylpropyl) ester, 5-oxide, (R)- CAS No. 201340-99-0

2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(2-methylpropyl) ester, 5-oxide, (R)-

Cat. No.: B12731831
CAS No.: 201340-99-0
M. Wt: 547.5 g/mol
InChI Key: SMWJBTSECSFQAB-MRXNPFEDSA-N
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Description

2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(2-methylpropyl) ester, 5-oxide, ®- is a complex organic compound that features a phosphoric acid core with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the phosphoric acid core. The introduction of the purine derivative and the esterification with bis(2-methylpropyl) groups are key steps. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for such complex compounds often involve large-scale synthesis using automated reactors. The process may include continuous flow chemistry techniques to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phosphoric acid core can be oxidized under specific conditions.

    Reduction: Reduction reactions may target the purine derivative or other functional groups.

    Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the phosphoric acid core, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

In biological research, the compound may be studied for its interactions with biomolecules, such as enzymes or nucleic acids

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly if it exhibits bioactivity related to its purine derivative. It may serve as a lead compound for drug development.

Industry

In industrial applications, the compound may be used in the production of specialized materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The purine derivative may interact with nucleic acids or enzymes, influencing biological pathways. The phosphoric acid core may participate in phosphorylation reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A nucleotide with a purine base and a phosphoric acid core.

    Phosphoric Acid Esters: Compounds with similar esterification patterns.

    Nucleotide Analogues: Molecules with structural similarities to nucleotides.

Uniqueness

This compound’s uniqueness lies in its combination of a purine derivative with a phosphoric acid core and ester groups. This structure provides a versatile platform for various chemical and biological applications.

Properties

CAS No.

201340-99-0

Molecular Formula

C21H34N5O10P

Molecular Weight

547.5 g/mol

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2-methylpropoxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-methylpropyl carbonate

InChI

InChI=1S/C21H34N5O10P/c1-14(2)7-30-20(27)32-11-35-37(29,36-12-33-21(28)31-8-15(3)4)13-34-16(5)6-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,14-16H,6-8,11-13H2,1-5H3,(H2,22,23,24)/t16-/m1/s1

InChI Key

SMWJBTSECSFQAB-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OCC(C)C)OCOC(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OCC(C)C

Origin of Product

United States

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